Taccalonolide B
Overview
Description
Taccalonolide B is a member of the taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca . These compounds are known for their unique microtubule-stabilizing properties, which have shown promise in cancer therapy, particularly in overcoming drug resistance .
Mechanism of Action
Target of Action
Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .
Mode of Action
This compound is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .
Biochemical Pathways
This compound, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Pharmacokinetics
It is known that this compound is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that this compound may have good bioavailability and can circumvent some common drug resistance mechanisms.
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, this compound leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, this compound is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, this compound shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Taccalonolide B interacts with microtubules, fundamental parts of the cell cytoskeleton involved in cell proliferation . It not only possesses a similar microtubule-stabilizing activity as the well-known drug paclitaxel but also reverses the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the growth of SK-OV-3 cells with an IC50 of 208 nM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known to interact with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taccalonolide B can be synthesized through a series of chemical reactions starting from natural extracts. One common method involves the reduction of taccalonolide A to obtain this compound, followed by epoxidation to form an epoxy group at positions C22 and C23 . The reduction is typically carried out using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes from Tacca plant species. The use of biotechnological approaches, such as plant cell cultures, is also being explored to enhance yield and scalability .
Chemical Reactions Analysis
Types of Reactions: Taccalonolide B undergoes various chemical reactions, including:
Oxidation: Conversion to taccalonolide AJ through epoxidation.
Reduction: Formation of hydroxyl derivatives using reducing agents like NaBH₃CN.
Substitution: Esterification reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Carried out using NaBH₄ or NaBH₃CN in anhydrous solvents.
Substitution: Esterification typically involves the use of acid chlorides or anhydrides in the presence of a base.
Major Products:
Taccalonolide AJ: Formed through epoxidation of this compound.
Hydroxyl Derivatives: Resulting from reduction reactions.
Ester Derivatives: Produced through esterification reactions.
Scientific Research Applications
Taccalonolide B has garnered significant attention in various scientific fields due to its unique properties:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their chemical modifications.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction.
Industry: Potential applications in the development of new pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another taxane with similar properties to paclitaxel.
Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.
Uniqueness of Taccalonolide B:
Novel Structure: this compound has a unique pentacyclic steroidal structure.
Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.
Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.
This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Properties
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQOXBQSZPYHSA-MPOUNFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099963 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108885-69-4 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?
A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to this compound, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although this compound itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.
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